Vinyltris(2-methoxyethoxy)silan

Übersicht

Beschreibung

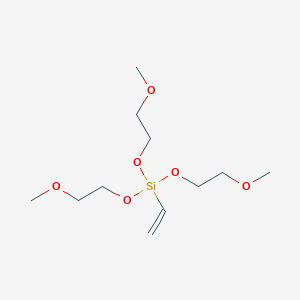

Tris(2-methoxyethoxy)vinylsilane is a useful research compound. Its molecular formula is C11H24O6Si and its molecular weight is 280.39 g/mol. The purity is usually 95%.

The exact mass of the compound Tris(2-methoxyethoxy)vinylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78465. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tris(2-methoxyethoxy)vinylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2-methoxyethoxy)vinylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Haftvermittler für mineralgefüllte Polymere

Vinyltris(2-methoxyethoxy)silan wird als effizienter Haftvermittler für verschiedene mineralgefüllte Polymere verwendet . Diese Anwendung verbessert die mechanischen und elektrischen Eigenschaften dieser Polymere, insbesondere nach Feuchtigkeitseinwirkung .

Oberflächenmodifikator

Diese Verbindung verfügt über reaktive Vinyl- und hydrolysierbare Organosilane. Seine duale Natur ermöglicht es ihm, chemisch an anorganische Materialien (z. B. Glas, Metalle, Füllstoffe) und organische Polymere (z. B. Duromere, Thermoplaste, Elastomere) zu binden, wodurch es als Vernetzer, Haftvermittler und/oder Oberflächenmodifikator wirkt .

Katalysator in chemischen Reaktionen

This compound wird bei der Synthese anderer Chemikalien verwendet. Beispielsweise wird es bei der effizienten Umwandlung von Vinyltrimethoxysilan zu Vinyltris(β-methoxyethoxy)silan durch wirtschaftliches γ-Al2O3, das mit K2CO3 beladen ist, verwendet .

Haftvermittler für Druckfarbe, Klebstoff und Farbe

Diese Verbindung kann die Haftung von Druckfarbe, Klebstoff und Farbe auf Glas-, Keramik- oder Metalloberflächen verbessern .

Additiv in Etikettenklebstoffen

Als Additiv in Etikettenklebstoffen kann this compound die Haftung von Etiketten auf dem Substrat verbessern .

Verstärker für die Haftung von Silikonkautschuk

This compound verbessert die Haftung von Silikonkautschuk auf Polyester- oder Glasoberflächen .

Wirkmechanismus

Target of Action

Vinyltris(2-methoxyethoxy)silane, also known as Tris(2-methoxyethoxy)vinylsilane or Vinyl tris(2-methoxyethoxy) silane, primarily targets inorganic materials such as glass, metals, and fillers, as well as organic polymers including thermosets, thermoplastics, and elastomers . These materials are the key components in various composite materials, making them the primary targets of this compound .

Mode of Action

The compound possesses a reactive dual nature due to its vinyl and hydrolyzable organosilanes . This allows it to chemically bind to its targets. Specifically, it interacts with inorganic materials and organic polymers, acting as a crosslinker, adhesion promoter, and/or surface modifier . This interaction results in improved interfacial compatibility of various composite materials .

Biochemical Pathways

It facilitates the reaction process in the synthesis of these materials, particularly when used with catalysts . The compound’s large molecular structure benefits from the mesoporous structure of certain catalysts, which facilitates the reaction process .

Pharmacokinetics

It’s worth noting that the compound is a volatile liquid that hydrolyzes rapidly when in contact with water or air moisture .

Result of Action

The action of Vinyltris(2-methoxyethoxy)silane results in improved adhesion strength in wet conditions and wet scrub resistance . It also reduces the sensitivity of the products’ mechanical and electrical properties to heat and/or moisture . Furthermore, it plays a significant role in new energy cells, improving the flame retardancy of electrolytes, film formation of electrodes in lithium-ion batteries, and the bending resistance and efficiency of flexible calcium titanite solar cells .

Action Environment

The action, efficacy, and stability of Vinyltris(2-methoxyethoxy)silane are influenced by environmental factors such as temperature and moisture. For instance, the compound hydrolyzes rapidly in the presence of water or air moisture . Moreover, the catalytic activity of the compound can be optimized under certain temperatures .

Biochemische Analyse

Biochemical Properties

Vinyltris(2-methoxyethoxy)silane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules to promote adhesion . The nature of these interactions is primarily chemical bonding, which enhances the mechanical and electrical properties of various mineral-filled polymers .

Cellular Effects

The effects of Vinyltris(2-methoxyethoxy)silane on cells and cellular processes are largely related to its role in promoting adhesion. It influences cell function by improving the interfacial compatibility of various composite materials

Molecular Mechanism

The molecular mechanism of Vinyltris(2-methoxyethoxy)silane involves its interaction with both organic and inorganic materials . It forms strong bonds with these materials, thereby improving their compatibility and enhancing their mechanical and electrical properties

Biologische Aktivität

Tris(2-methoxyethoxy)vinylsilane, also known as vinyltris(2-methoxyethoxy)silane, is a silane compound that has garnered attention for its various applications in materials science and its potential biological implications. This article provides a comprehensive overview of the biological activity associated with this compound, including its toxicity, reproductive effects, and biochemical mechanisms.

- Chemical Formula : CHOSi

- CAS Number : 1067-53-4

- Molecular Weight : 218.36 g/mol

Tris(2-methoxyethoxy)vinylsilane features a vinyl group and three methoxyethoxy groups attached to silicon, which contributes to its reactivity and potential applications as a coupling agent in polymer chemistry.

Acute Toxicity

Studies indicate that tris(2-methoxyethoxy)vinylsilane exhibits low acute toxicity. The no observed adverse effect level (NOAEL) for reproductive toxicity is reported at 25 mg/kg bw/day , while for developmental toxicity, it is 75 mg/kg bw/day . Observed effects at higher doses included:

- Histopathological changes in reproductive organs

- Impairment of the spermatogenetic cycle

- Increased precoital time and changes in gestational length

- Reduced fertility and increased resorptions during pregnancy .

Genotoxicity

In vitro studies have demonstrated that tris(2-methoxyethoxy)vinylsilane does not possess genotoxic potential. Key findings include:

- No mutations induced in bacterial strains (Ames test).

- No chromosomal aberrations observed in mammalian cells.

- Lack of gene mutations in mouse lymphoma cells .

Reproductive and Developmental Toxicity

Tris(2-methoxyethoxy)vinylsilane has been shown to cause significant reproductive and developmental toxicity upon repeated exposure. In a study conducted on rats, the following effects were noted:

| Effect | Observations |

|---|---|

| Body Weight | Decreased in males at 250 mg/kg bw/day |

| Thymus and Hematopoietic System | Changes observed indicating possible impairment |

| Fertility | Reduced fertility rates and increased litter losses |

These findings suggest that while the compound may be useful in industrial applications, caution is warranted regarding its reproductive safety .

Mode of Action

Tris(2-methoxyethoxy)vinylsilane acts primarily through its reactive vinyl group, which facilitates copolymerization with various monomers. This property is exploited in creating advanced materials with enhanced adhesion properties. The compound hydrolyzes rapidly in the presence of moisture, leading to the formation of silanol groups that can bond with substrates such as glass and metals .

Interaction with Biological Systems

The compound's interaction with biological systems is mainly linked to its role as a coupling agent in polymer matrices. It enhances the compatibility of organic polymers with inorganic fillers, which can influence cellular behaviors such as adhesion and proliferation. However, its effects on cellular processes are still under investigation .

Case Studies

-

Reproductive Toxicity Study :

- A study involving repeated oral administration to rats indicated significant reproductive toxicity at doses above the NOAEL. The study highlighted histopathological changes that could lead to long-term fertility issues.

- Polymer Application :

Eigenschaften

IUPAC Name |

ethenyl-tris(2-methoxyethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O6Si/c1-5-18(15-9-6-12-2,16-10-7-13-3)17-11-8-14-4/h5H,1,6-11H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXXJEVNDJOOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCO[Si](C=C)(OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59688-36-7 | |

| Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxyethoxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59688-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5027356 | |

| Record name | Tris(2-methoxyethoxy)vinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-53-4 | |

| Record name | Vinyltris(2-methoxyethoxy)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-methoxyethoxy)vinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-methoxyethoxy)vinylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(2-methoxyethoxy)vinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-methoxyethoxy)vinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2-METHOXYETHOXY)VINYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/907I50BC2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.